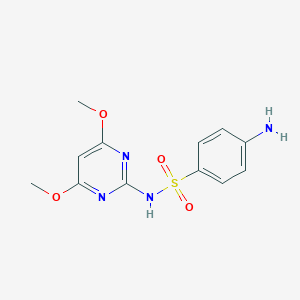
Cetylpyridiniumbromid
Übersicht
Beschreibung
Cetylpyridiniumbromid ist eine quaternäre Ammoniumverbindung mit einem breiten antiseptischen Wirkungsspektrum. Es wird häufig in verschiedenen rezeptfreien Produkten wie Mundwässern, Zahnpasten, Lutschtabletten, Rachensprays, Atemsprays und Nasensprays verwendet. Seine Hauptfunktion ist die Vermittlung antiseptischer Aktivität und der Schutz vor Zahnbelag und Zahnfleischentzündung .
Wissenschaftliche Forschungsanwendungen
Cetylpyridiniumbromid hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Tensid und Phasentransferkatalysator in verschiedenen chemischen Reaktionen verwendet.
Biologie: Wird in Zellkultur- und molekularbiologischen Experimenten aufgrund seiner antiseptischen Eigenschaften eingesetzt.
Medizin: Wird in Mundpflegeprodukten zur Vorbeugung von Zahnbelag und Zahnfleischentzündung verwendet.
Industrie: Wird in der Formulierung von Körperpflegeprodukten, Desinfektionsmitteln und Konservierungsstoffen eingesetzt
Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch seine Interaktion mit mikrobiellen Zellmembranen aus. Es stört die Integrität der Zellmembran, was zum Auslaufen von Zellinhalten und letztendlich zum Zelltod führt. Dieser Mechanismus ist gegen ein breites Spektrum von Bakterien und Pilzen wirksam. Die Verbindung zielt auf die Lipiddoppelschicht mikrobieller Membranen ab und verursacht strukturelle und funktionelle Schäden .
Wirkmechanismus
Target of Action
Cetylpyridinium bromide is a quaternary ammonium compound with broad-spectrum antiseptic properties . Its primary targets are microbial cell surfaces, particularly those of gram-positive pathogens and yeasts . The compound interacts with these cell surfaces and can even integrate into the bacterial cytoplasmic membrane .
Mode of Action
The mode of action of cetylpyridinium bromide involves the positively charged hydrophilic region of its molecules. This allows the compound to interact with microbial cell surfaces and even integrate into the bacterial cytoplasmic membrane . This interaction disrupts the cell membrane, leading to leakage of intracellular contents and eventually cell death .
Biochemical Pathways
Cetylpyridinium bromide affects the biochemical pathways related to cell membrane integrity. By integrating into the bacterial cytoplasmic membrane, it disrupts normal cell function, leading to cell death
Result of Action
The result of cetylpyridinium bromide’s action is the reduction of bacterial load at the site of application. It achieves this by disrupting the cell membranes of bacteria, leading to cell death . This results in an antiseptic activity and protective action against dental plaque and reducing gingivitis .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Cetylpyridinium bromide interacts with various biomolecules due to its antiseptic properties . It is known to disrupt bacterial membrane integrity, leading to leakage of bacterial cytoplasmic components, interference with cellular metabolism, and ultimately cell death .
Cellular Effects
Cetylpyridinium bromide has a significant impact on various types of cells and cellular processes. It has been shown to have a biocidal activity against a broad spectrum of bacteria, including Staphylococcus aureus . It disrupts the stability of the bacterial cell membrane, interfering with cellular metabolism and inhibiting cell growth .
Molecular Mechanism
The mechanism of action of cetylpyridinium bromide involves its interaction with the cell membrane. Its amphiphilic structure allows it to intercalate into microorganism surfaces, inducing an unstable and porous membrane . This disruption of the membrane integrity leads to leakage of cytoplasmic components, interference with cellular metabolism, and ultimately cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, cetylpyridinium bromide has shown a dose-dependent decrease in the tidal volume of mice upon inhalation, indicating its impact over time . It also exhibits stability under recommended storage conditions .
Dosage Effects in Animal Models
In animal models, the effects of cetylpyridinium bromide vary with different dosages. For instance, in a study involving mice, it was observed that animals experienced a dose-dependent decrease in tidal volume upon inhalation of cetylpyridinium bromide .
Transport and Distribution
Due to its amphiphilic structure, it can intercalate into microorganism surfaces .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the vicinity of the cell membrane where it exerts its effects .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Cetylpyridiniumbromid kann durch die Reaktion von Pyridin mit Cetyl Bromid synthetisiert werden. Die Reaktion beinhaltet typischerweise das Erhitzen von Pyridin mit Cetyl Bromid in Gegenwart eines geeigneten Lösungsmittels wie Ethanol oder Aceton unter Rückflussbedingungen. Das Produkt wird dann durch Umkristallisation oder andere geeignete Reinigungsmethoden gereinigt .
Industrielle Produktionsverfahren
In industriellen Umgebungen wird this compound unter Verwendung von Großreaktoren hergestellt, in denen Pyridin und Cetyl Bromid unter kontrollierten Bedingungen reagieren. Das Reaktionsgemisch wird dann verschiedenen Reinigungsschritten unterzogen, einschließlich Filtration, Waschen und Trocknen, um das Endprodukt zu erhalten. Das industrielle Verfahren gewährleistet eine hohe Ausbeute und Reinheit von this compound .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Es kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen das Bromidion durch andere Nukleophile ersetzt wird.
Oxidations- und Reduktionsreaktionen: Es kann Oxidations- und Reduktionsreaktionen eingehen, obwohl diese im Vergleich zu Substitutionsreaktionen weniger häufig vorkommen.
Häufige Reagenzien und Bedingungen
Nukleophile Substitution: Häufige Reagenzien sind Natriumhydroxid, Kaliumhydroxid und andere starke Nukleophile. Die Reaktionen werden typischerweise in wässrigen oder alkoholischen Lösungen bei erhöhten Temperaturen durchgeführt.
Oxidation und Reduktion: Reagenzien wie Wasserstoffperoxid oder Natriumborhydrid können unter kontrollierten Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Substitutionsreaktionen: Die Hauptprodukte sind typischerweise die substituierten Pyridiniumverbindungen.
Oxidation und Reduktion: Die Produkte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab, können aber verschiedene oxidierte oder reduzierte Formen von Cetylpyridinium umfassen
Analyse Chemischer Reaktionen
Types of Reactions
Cetylpyridinium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are typically the substituted pyridinium compounds.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but may include various oxidized or reduced forms of cetylpyridinium
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cetylpyridiniumchlorid: Eine weitere quaternäre Ammoniumverbindung mit ähnlichen antiseptischen Eigenschaften.
Benzalkoniumchlorid: Ein weit verbreitetes Desinfektionsmittel und Antiseptikum.
Domiphenbromid: Ein quaternäres Antiseptikum mit ähnlichen Wirkungen wie Cetylpyridiniumbromid
Einzigartigkeit
This compound ist einzigartig in seiner spezifischen Anwendung in Mundpflegeprodukten aufgrund seiner Wirksamkeit bei der Reduzierung von Zahnbelag und Zahnfleischentzündung. Seine breitbandige antiseptische Wirkung und die Fähigkeit, mikrobielle Zellmembranen zu stören, machen es zu einer wertvollen Verbindung in verschiedenen wissenschaftlichen und industriellen Anwendungen .
Eigenschaften
IUPAC Name |
1-hexadecylpyridin-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBJBNKEBPCGSY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3033307 | |
| Record name | Cetylpyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3033307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream-colored solid; [HSDB] White powder; [Acros Organics MSDS] | |
| Record name | Cetylpyridinium bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12878 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in acetone, ethanol, and chloroform | |
| Record name | CETYLPYRIDINIUM BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6859 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Cream-colored, waxy solid | |
CAS No. |
140-72-7 | |
| Record name | Cetylpyridinium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetylpyridinium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CETYLPYRIDINIUM BROMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8495 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridinium, 1-hexadecyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cetylpyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3033307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cetylpyridinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETYLPYRIDINIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O77BKZ14DE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CETYLPYRIDINIUM BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6859 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
64.5 °C | |
| Record name | CETYLPYRIDINIUM BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6859 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















